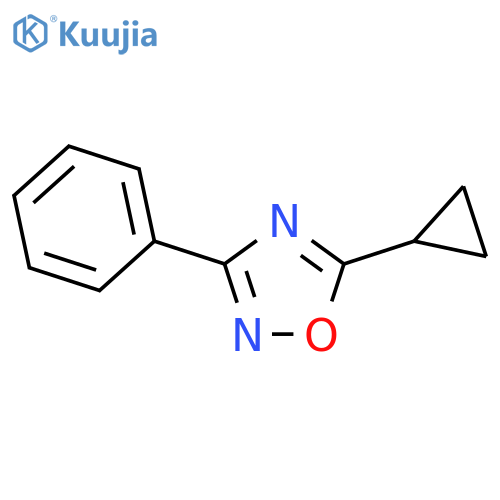

Cas no 884637-65-4 (1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl-)

884637-65-4 structure

商品名:1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl-

CAS番号:884637-65-4

MF:C11H10N2O

メガワット:186.20990228653

MDL:MFCD03884953

CID:5229254

1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl- 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl-

-

- MDL: MFCD03884953

- インチ: 1S/C11H10N2O/c1-2-4-8(5-3-1)10-12-11(14-13-10)9-6-7-9/h1-5,9H,6-7H2

- InChIKey: VOTQCPJPCGKLKP-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CC2)=NC(C2=CC=CC=C2)=N1

1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB532400-1 g |

5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole |

884637-65-4 | 1g |

€651.60 | 2023-03-10 | ||

| abcr | AB532400-1g |

5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole; . |

884637-65-4 | 1g |

€651.60 | 2025-02-17 | ||

| abcr | AB532400-5g |

5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole; . |

884637-65-4 | 5g |

€1846.50 | 2025-02-17 |

1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl- 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

884637-65-4 (1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl-) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:884637-65-4)1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl-

清らかである:99%/99%

はかる:1g/5g

価格 ($):386.0/1094.0